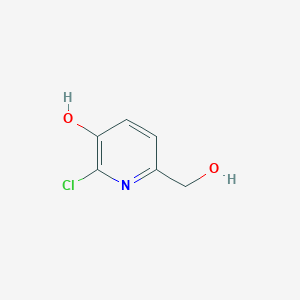

2-Chloro-6-(hydroxymethyl)pyridin-3-ol

Descripción general

Descripción

2-Chloro-6-(hydroxymethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H6ClNO2 and a molecular weight of 159.57 g/mol . It is a pyridine derivative, characterized by the presence of a chlorine atom at the second position, a hydroxymethyl group at the sixth position, and a hydroxyl group at the third position on the pyridine ring. This compound is known for its versatility and utility in various research applications, particularly in the fields of chemistry and pharmaceuticals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(hydroxymethyl)pyridin-3-ol typically involves the chlorination of 6-(hydroxymethyl)pyridin-3-ol. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products Formed:

Oxidation: 2-Chloro-6-formylpyridin-3-ol or 2-Chloro-6-carboxypyridin-3-ol.

Reduction: 2-Chloro-6-(hydroxymethyl)pyridine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Synthesis of Pharmaceutical Intermediates

2-Chloro-6-(hydroxymethyl)pyridin-3-ol serves as an important intermediate in the synthesis of various pharmaceutical agents. Notably, it is utilized in the preparation of Mcl1 inhibitors, which are critical in cancer therapy due to their role in regulating apoptosis (programmed cell death) . Additionally, it is a reagent for the stereoselective preparation of furopyridylethylthiopyrimidine, which acts as an inhibitor for HIV-1 reverse transcriptase .

Case Study: Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study highlighted its effectiveness in inhibiting the growth of specific pathogens, showcasing its potential as a lead compound for developing new antimicrobial agents .

Agrochemical Applications

Development of Pesticides and Herbicides

In the agrochemical sector, this compound is used in formulating effective pesticides and herbicides. Its ability to enhance crop protection makes it valuable for agricultural practices aimed at increasing yield and sustainability .

Material Science Applications

Production of Specialty Polymers and Resins

This compound is also employed in the production of specialty polymers and resins. These materials are essential for creating durable products used in construction and automotive industries. The incorporation of this compound into polymer formulations can enhance mechanical properties and chemical resistance .

Research Reagents

Versatile Laboratory Reagent

As a research reagent, this compound is frequently utilized in laboratories for various chemical reactions. It aids researchers in developing new compounds and materials, contributing to advancements in chemical synthesis and materials science .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Notable Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for Mcl1 inhibitors | Critical for cancer therapy |

| Stereoselective preparation for HIV inhibitors | Potential new antimicrobial agents | |

| Agrochemicals | Formulation of pesticides and herbicides | Enhances crop protection |

| Material Science | Production of specialty polymers and resins | Improves durability and chemical resistance |

| Research | Versatile reagent for chemical reactions | Facilitates development of new compounds |

Mecanismo De Acción

The mechanism of action of 2-Chloro-6-(hydroxymethyl)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and hydroxyl groups on the pyridine ring can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the chlorine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparación Con Compuestos Similares

2-Chloro-3-hydroxypyridine: Similar structure but lacks the hydroxymethyl group at the sixth position.

6-(Hydroxymethyl)pyridin-3-ol: Similar structure but lacks the chlorine atom at the second position.

2-Chloro-6-iodopyridin-3-ol: Similar structure but has an iodine atom instead of a hydroxymethyl group at the sixth position.

Uniqueness: 2-Chloro-6-(hydroxymethyl)pyridin-3-ol is unique due to the presence of both a chlorine atom and a hydroxymethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Actividad Biológica

2-Chloro-6-(hydroxymethyl)pyridin-3-ol is a pyridine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This compound's unique structure, featuring a chlorine atom and a hydroxymethyl group, influences its reactivity and interactions with biological targets.

The molecular formula of this compound is C7H8ClNO, and it possesses several functional groups that contribute to its biological activity:

- Chlorine Atom : Imparts nucleophilic substitution potential.

- Hydroxymethyl Group : Can undergo oxidation, affecting its reactivity.

Biological Activity

Research indicates that this compound exhibits significant antimicrobial properties . Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in pharmacology.

Antimicrobial Activity

In vitro studies have demonstrated that this compound has notable antibacterial effects. For instance, preliminary findings indicate that it can inhibit the growth of several pathogenic bacteria, although specific mechanisms of action are still under investigation .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors within microbial cells, potentially disrupting metabolic pathways essential for bacterial growth and survival .

Case Studies

- Antibacterial Efficacy : A study conducted on the antibacterial efficacy of various pyridine derivatives found that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent positioning on the pyridine ring in determining biological activity .

- Biotransformation Studies : Research involving Burkholderia sp. MAK1 demonstrated the ability of this bacterial strain to metabolize pyridine derivatives, including this compound, leading to the formation of hydroxylated products. This biotransformation indicates potential pathways for further modification and enhancement of biological activity .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 6-Chloro-2-hydroxymethylpyridine hydrochloride | 83782-89-2 | Hydroxymethyl group at position two |

| (6-Chloropyridin-2-yl)methanol | 33674-97-4 | Contains a methanol functional group |

| 5-Chloro-2-hydroxypyridine | 18368-63-3 | Hydroxyl group at position five |

These comparisons reveal that while many pyridine derivatives exhibit biological activity, the specific positioning of functional groups in this compound contributes to its distinct reactivity and potential applications.

Propiedades

IUPAC Name |

2-chloro-6-(hydroxymethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2/c7-6-5(10)2-1-4(3-9)8-6/h1-2,9-10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQELPILICRHYOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1CO)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465354 | |

| Record name | 2-chloro-6-(hydroxymethyl)-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208519-41-9 | |

| Record name | 2-chloro-6-(hydroxymethyl)-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.